![molecular formula C20H23ClN2O2 B1349868 4-(Fmoc-amino)piperidine hydrochloride CAS No. 221352-86-9](/img/structure/B1349868.png)
4-(Fmoc-amino)piperidine hydrochloride
Overview
Description
4-(Fmoc-amino)piperidine hydrochloride, also known as N(4)-Fmoc-4-piperidinamine hydrochloride, is a compound with the empirical formula C20H22N2O2·HCl . It has a molecular weight of 358.86 . This compound is used as a combinatorial reactant for ergopeptides with high affinities for dopamine receptors .
Synthesis Analysis
The synthesis of 4-(Fmoc-amino)piperidine hydrochloride involves the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Other common methods for introducing the Fmoc group include reacting with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .Molecular Structure Analysis
The molecular structure of 4-(Fmoc-amino)piperidine hydrochloride can be represented by the SMILES stringCl.O=C(NC1CCNCC1)OCC2c3ccccc3-c4ccccc24
. The InChI representation is 1S/C20H22N2O2.ClH/c23-20(22-14-9-11-21-12-10-14)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19,21H,9-13H2,(H,22,23);1H
. Chemical Reactions Analysis
The Fmoc group in 4-(Fmoc-amino)piperidine hydrochloride is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Fmoc-amino)piperidine hydrochloride include a molecular weight of 358.9 g/mol . The compound has an assay of ≥95.0% .Scientific Research Applications
Solid Phase Peptide Synthesis (SPPS)
4-n-fmoc-aminopiperidine hydrochloride is used in Solid Phase Peptide Synthesis (SPPS), a method used for the production of peptides . The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the most used strategy in SPPS . This compound plays a crucial role in the deprotection step, which is essential for securing a good quality product .
Deprotection Reagents in Fmoc SPPS
This compound is used as a deprotection reagent in Fmoc SPPS . The deprotection step involves the removal of the Fmoc protecting group from the resin . The use of 4-n-fmoc-aminopiperidine hydrochloride as a deprotection reagent is favored due to its efficiency .
Replacement for Piperidine in Fmoc SPPS
4-n-fmoc-aminopiperidine hydrochloride can be used as a replacement for piperidine in Fmoc SPPS . This is advantageous as it can reduce toxicity and improve reagent handling .
Use in Microwave-Assisted Peptide Synthesis
This compound is used in microwave-assisted peptide synthesis . This method increases the speed of peptide synthesis, and the use of 4-n-fmoc-aminopiperidine hydrochloride can enhance the efficiency of the process .
Use in the Synthesis of Complex Peptides
4-n-fmoc-aminopiperidine hydrochloride is used in the synthesis of complex peptides .
Use in the Synthesis of Bioactive Peptides
This compound is used in the synthesis of bioactive peptides . These peptides have various applications in therapeutic and diagnostic procedures .
Mechanism of Action
Target of Action
The fmoc (9-fluorenylmethoxycarbonyl) group is commonly used in organic synthesis as a base-labile protecting group . It is often used to protect the amine groups during peptide synthesis .
Mode of Action
The Fmoc group in 4-N-Fmoc-aminopiperidine hydrochloride acts as a protecting group for the amine functionality during peptide synthesis . It prevents unwanted side reactions from occurring at the amine site, allowing for controlled synthesis of the desired peptide sequence. The Fmoc group can be removed under basic conditions, revealing the free amine group for further reactions .
Biochemical Pathways
Peptides, and the proteins they form, are involved in nearly every cellular process, from signal transduction to the formation of cellular structures .
Result of Action
The primary result of the action of 4-N-Fmoc-aminopiperidine hydrochloride is the successful synthesis of peptides with the desired sequence. By protecting the amine group during synthesis, it allows for the controlled addition of amino acids in the correct order .
Action Environment
The efficacy and stability of 4-N-Fmoc-aminopiperidine hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Furthermore, the removal of the Fmoc group is performed under basic conditions, indicating that the pH of the environment can significantly impact its action .
Safety and Hazards
The safety data sheet for a similar compound, piperidine, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
While specific future directions for 4-(Fmoc-amino)piperidine hydrochloride are not mentioned in the search results, one study expanded the field with a 4-N-phenylaminoquinoline derivative via piperidine moiety introduction to a previously reported lead compound. The incorporation of the piperidine improved the brain exposure of the resulting dual inhibitor .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-piperidin-4-ylcarbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-20(22-14-9-11-21-12-10-14)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19,21H,9-13H2,(H,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAIDLUWFCXIJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373303 | |
Record name | 4-(Fmoc-amino)piperidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Fmoc-amino)piperidine hydrochloride | |
CAS RN |
221352-86-9 | |
Record name | Carbamic acid, N-4-piperidinyl-, 9H-fluoren-9-ylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221352-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Fmoc-amino)piperidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 221352-86-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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